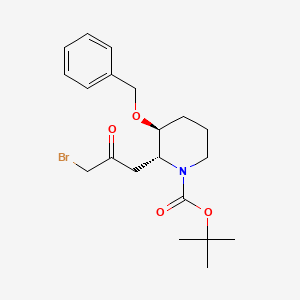
tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the benzyloxy group, bromine atom, and tert-butyl ester, makes this compound a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Bromination: The bromine atom is introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-chloro-2-oxopropyl)piperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-fluoro-2-oxopropyl)piperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-iodo-2-oxopropyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H28BrNO4 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H28BrNO4/c1-20(2,3)26-19(24)22-11-7-10-18(17(22)12-16(23)13-21)25-14-15-8-5-4-6-9-15/h4-6,8-9,17-18H,7,10-14H2,1-3H3/t17-,18+/m1/s1 |
InChI Key |
NVYPBDHNERSPTE-MSOLQXFVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CC(=O)CBr)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC(=O)CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



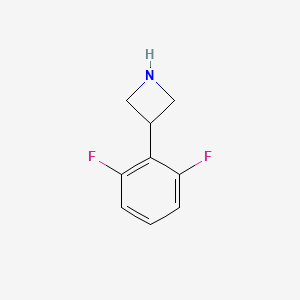
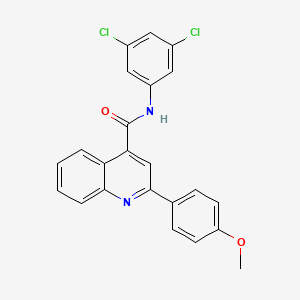





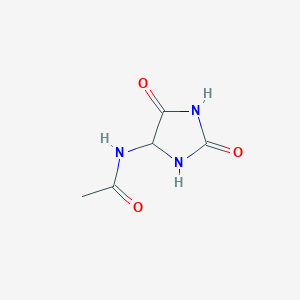



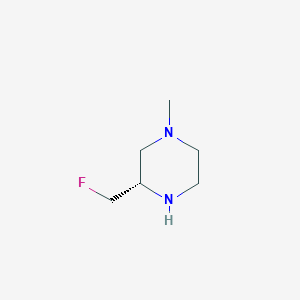
![7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12988610.png)
